molecular formula C6H14ClN3O5S2 B1674510 Cloretazine CAS No. 173424-77-6

Cloretazine

Número de catálogo: B1674510
Número CAS: 173424-77-6
Peso molecular: 307.8 g/mol
Clave InChI: PVCULFYROUOVGJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Actividad Biológica

Cloretazine, also known as VNP40101M, is a novel sulfonylhydrazine alkylating agent that has garnered attention for its significant antitumor activity, particularly in hematologic malignancies such as acute myeloid leukemia (AML) and high-risk myelodysplastic syndromes (MDS). This article delves into the biological activity of this compound, summarizing key research findings, clinical trial data, and case studies to provide a comprehensive overview of its efficacy and safety profile.

This compound operates primarily as an alkylating agent, generating two active species that interact with DNA. These species are believed to produce robust DNA cross-linking, which is crucial for its antitumor effects. Specifically, this compound methylates the O6 position of guanine in DNA, leading to the formation of lesions that hinder DNA replication and transcription. The agent also appears to inhibit O6-alkylguanine-DNA alkyltransferase (AGT), an enzyme that repairs such lesions, thereby enhancing its cytotoxic effects against tumors with high AGT expression levels .

Phase I and II Trials

  • Phase I Study : A study involving 40 patients with refractory leukemia demonstrated that this compound had a complete response rate of 27% at doses of 400 mg/m² or higher. Notably, lower AGT activity was associated with better responses to treatment . The recommended dose for subsequent studies was established at 600 mg/m² when combined with cytarabine (ara-C).
  • Phase II Study in Elderly Patients : A multicenter trial treated 104 patients aged 60 years or older with previously untreated AML or high-risk MDS using a single intravenous infusion of this compound at 600 mg/m². The overall response rate was 32%, with a complete response seen in 28% of patients. Importantly, the study indicated modest extramedullary toxicity, suggesting that this compound could be a viable option for elderly patients who often have limited treatment options due to comorbidities .
  • Glioblastoma Multiforme Study : In another Phase II study involving patients with recurrent glioblastoma multiforme, this compound was administered at a dose of 300 mg/m² every six weeks. Unfortunately, this regimen yielded a low six-month progression-free survival rate of only 6%, indicating limited efficacy in this specific cancer type .

Summary of Clinical Findings

Study TypePatient PopulationDose (mg/m²)Complete Response RateOverall Response RateMedian Survival
Phase IRefractory leukemia≥40027%Not specifiedNot specified
Phase II (Elderly)Untreated AML/MDS60028%32%94 days
GlioblastomaRecurrent glioblastoma multiforme300Not reportedNot reportedNot specified

Adverse Effects

The safety profile of this compound has been evaluated across multiple studies. Common adverse effects include:

  • Gastrointestinal Toxicity : Nausea and vomiting were frequently reported during treatment.
  • Hematologic Toxicity : Myelosuppression was observed, particularly at higher doses.
  • Extramedullary Toxicity : Generally considered modest; however, some patients experienced transient elevations in liver enzymes and bilirubin .

Case Studies

Several individual case studies have highlighted the potential of this compound in treating resistant forms of leukemia:

  • A notable case involved a patient with secondary AML who achieved complete remission after treatment with this compound combined with ara-C.
  • Another case documented significant tumor reduction in a patient with high-risk MDS following this compound therapy, emphasizing its potential as a therapeutic option in challenging cases .

Propiedades

IUPAC Name

1-[2-chloroethyl(methylsulfonyl)amino]-3-methyl-1-methylsulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClN3O5S2/c1-8-6(11)10(17(3,14)15)9(5-4-7)16(2,12)13/h4-5H2,1-3H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCULFYROUOVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169614
Record name Laromustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

VNP40101M is a small molecule that works by damaging DNA. It releases the DNA chloroethylating agent 90CE after entering the blood stream. 90CE chloroethylates the O6 position of guanine residues, ultimately resulting in an interstrand DNA cross-link. Interstrand DNA cross-links are difficult to repair and are toxic to cells. VNP40101M demonstrates a broad spectrum of anticancer activity in preclinical studies, including activity in selected cell lines resistant to other alkylating agents such as BCNU, cyclophosphamide and melphalan. In preclinical studies, Cloretazine (VNP40101M) has been combined with other anticancer agents such as cytarabine (Ara-C). In addition, Cloretazine (VNP40101M) or its metabolite, has been shown to be capable of crossing the blood brain barrier in preclinical models.
Record name Laromustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05817
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

173424-77-6
Record name Laromustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173424-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laromustine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173424776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laromustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05817
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cloretazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Laromustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAROMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14J2G0U3NQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cloretazine
Reactant of Route 2
Cloretazine
Reactant of Route 3
Cloretazine
Reactant of Route 4
Cloretazine
Reactant of Route 5
Cloretazine
Reactant of Route 6
Reactant of Route 6
Cloretazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.